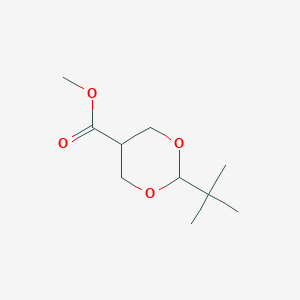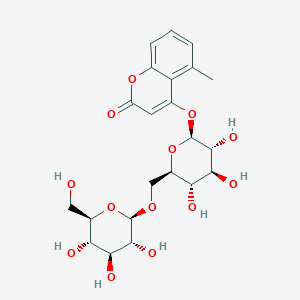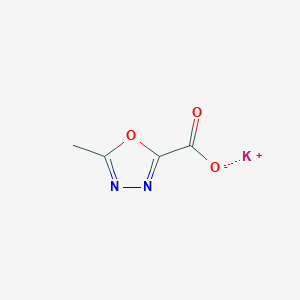
3-Ethenylidene-2-propan-2-yloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylidene-2-propan-2-yloxane, also known as EPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPY belongs to the class of alpha,beta-unsaturated ketones and has a molecular formula of C7H10O2.
Mécanisme D'action
The mechanism of action of 3-Ethenylidene-2-propan-2-yloxane is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. This compound may also act by modulating the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethenylidene-2-propan-2-yloxane in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Ethenylidene-2-propan-2-yloxane. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-Ethenylidene-2-propan-2-yloxane can be achieved by the reaction of 2-hydroxyacetone with acrolein, followed by dehydration. This reaction leads to the formation of this compound in high yield and purity. This compound can also be synthesized by the reaction of 2-acetyl-1,3-cyclohexanedione with acrolein, followed by cyclization and dehydration.
Applications De Recherche Scientifique
3-Ethenylidene-2-propan-2-yloxane has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
108207-85-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-11-10(9)8(2)3/h8,10H,1,5-7H2,2-3H3 |
Clé InChI |
DRYTXEJMDZEQPU-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=C=C)CCCO1 |
SMILES canonique |
CC(C)C1C(=C=C)CCCO1 |
Synonymes |
2H-Pyran,3-ethenylidenetetrahydro-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)





